molecular formula C13H9BrClFN2 B4974036 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide

Cat. No.: B4974036
M. Wt: 327.58 g/mol
InChI Key: JDWNINPBRXNJMO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific application and context .

Properties

IUPAC Name

6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2.BrH/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWNINPBRXNJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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